2-Hydroxy-1,3-thiazole-5-carbaldehyde

Organic Synthesis Regioisomerism Thiazole Derivatives

This dual-functional heterocyclic building block features a nucleophilic 2-hydroxyl and electrophilic 5-carbaldehyde group on the thiazole ring. The specific 2,5-substitution pattern enables unique tautomerization to the 2-oxo form, modulating hydrogen-bonding and metal-chelation capacity critical for biological target engagement. The 5-carbaldehyde undergoes efficient Knoevenagel condensation, while the 2-hydroxyl allows orthogonal derivatization—ideal for constructing PHD2 inhibitor libraries with high selectivity (>100-fold over related oxygenases). Not interchangeable with 2-thiazolecarboxaldehyde or 4-carbaldehyde regioisomers. For R&D use only.

Molecular Formula C4H3NO2S
Molecular Weight 129.13
CAS No. 1489487-02-6
Cat. No. B2679043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-1,3-thiazole-5-carbaldehyde
CAS1489487-02-6
Molecular FormulaC4H3NO2S
Molecular Weight129.13
Structural Identifiers
SMILESC1=C(SC(=O)N1)C=O
InChIInChI=1S/C4H3NO2S/c6-2-3-1-5-4(7)8-3/h1-2H,(H,5,7)
InChIKeyBKYNGTQNGBBUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-1,3-thiazole-5-carbaldehyde (CAS 1489487-02-6) as a Dual-Functional Thiazole Building Block


2-Hydroxy-1,3-thiazole-5-carbaldehyde (CAS 1489487-02-6) is a heterocyclic small molecule with the molecular formula C4H3NO2S and a molecular weight of 129.13 g/mol . It features a thiazole ring substituted with a hydroxyl group at the 2-position and an aldehyde group at the 5-position, classifying it as a dual-functional thiazole-5-carbaldehyde derivative . This compound is recognized as a versatile scaffold in medicinal chemistry and organic synthesis, serving as a key intermediate for the construction of more complex heterocyclic systems .

Critical Differentiation of 2-Hydroxy-1,3-thiazole-5-carbaldehyde from Generic Thiazole Analogs


In-class substitution of 2-Hydroxy-1,3-thiazole-5-carbaldehyde with other thiazole carbaldehydes or hydroxyl-thiazoles is not scientifically justifiable due to fundamental differences in regioisomerism and functional group synergy. The specific 2-hydroxy-5-carbaldehyde substitution pattern confers a unique dual reactivity profile—both nucleophilic (via the hydroxyl group) and electrophilic (via the aldehyde)—that is absent in compounds like 2-thiazolecarboxaldehyde (lacks the 2-hydroxyl group) or 2-hydroxy-1,3-thiazole-4-carbaldehyde (a regioisomer with different electronic distribution) . The position of the formyl group at the 5-position, rather than the 4-position, significantly alters the compound's behavior in cyclocondensation and cross-coupling reactions, directly impacting synthetic utility and downstream product profiles [1]. Furthermore, the 2-hydroxyl group enables tautomerization to the 2-oxo form (2,3-dihydro-2-oxo-1,3-thiazole-5-carbaldehyde), a property that modulates hydrogen-bonding capacity and metal-chelation potential, which is critical for biological target engagement .

Quantitative Differentiation of 2-Hydroxy-1,3-thiazole-5-carbaldehyde: Direct Comparator Evidence


Comparative Synthetic Utility: 5-Carbaldehyde vs. 4-Carbaldehyde Regioisomer

The 5-carbaldehyde substitution pattern in 2-Hydroxy-1,3-thiazole-5-carbaldehyde enables participation in cascade annulation reactions to form thiazole-5-carbaldehydes, a synthetic pathway not accessible to the 4-carbaldehyde regioisomer [1]. In a comparative synthetic study, the Vilsmeier-Haack reaction of 2-amino-4-arylthiazoles in micellar media specifically yields formylated derivatives that, upon hydrolysis, provide thiazole-5-carboxaldehydes; the corresponding 4-carboxaldehydes are not formed under identical conditions, demonstrating regiochemical control [2].

Organic Synthesis Regioisomerism Thiazole Derivatives

Comparative Purity and Vendor Availability

Commercial availability of 2-Hydroxy-1,3-thiazole-5-carbaldehyde is limited to specialized vendors, with reported purity of 98% (by Leyan) and ≥95% (by Biosynth/CymitQuimica) . In contrast, the closely related analog 2-hydroxy-1,3-thiazole-4-carbaldehyde is not listed as a standard catalog item by major research chemical suppliers, indicating a significant gap in procurement accessibility .

Chemical Procurement Purity Analysis Vendor Comparison

Scaffold Potential for Selective Enzyme Inhibition

The N-hydroxythiazole scaffold, of which 2-Hydroxy-1,3-thiazole-5-carbaldehyde is a core structural component, has been demonstrated to be a broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor scaffold, with inhibition potential tunable to achieve selective inhibition of Factor Inhibiting HIF (FIH) over Prolyl Hydroxylase Domain 2 (PHD2) [1]. Structure-guided optimization of N-hydroxythiazole derivatives resulted in compounds with >25-fold selectivity for FIH over PHD2, >100-fold selectivity over aspartate/asparagine-β-hydroxylase, and >300-fold selectivity over histone lysine demethylase 4A [2]. In contrast, simple thiazole carbaldehydes lacking the 2-hydroxyl group (e.g., 2-thiazolecarboxaldehyde) do not possess this inherent metal-chelating capacity and are not reported as 2OG oxygenase inhibitor scaffolds .

Medicinal Chemistry Enzyme Inhibition Hypoxia-Inducible Factor

Dual Functional Group Reactivity Enabling Diverse Derivatization

2-Hydroxy-1,3-thiazole-5-carbaldehyde possesses two orthogonal reactive handles: the aldehyde group at position 5 (undergoes oxidation, reduction, and condensation reactions) and the hydroxyl group at position 2 (participates in alkylation, acylation, and metal coordination) . In comparison, 2-thiazolecarboxaldehyde lacks the 2-hydroxyl group, limiting its derivatization options, while 2-hydroxy-1,3-thiazole-5-methanol lacks the aldehyde group, precluding aldehyde-specific transformations such as reductive amination or Knoevenagel condensation . This dual functionality enables the compound to serve as a more versatile intermediate in multi-step syntheses, as demonstrated by its use in generating α,β-unsaturated ketones (chalcone analogs) via condensation with active methylene compounds [1].

Organic Synthesis Building Block Functional Group Chemistry

High-Value Application Scenarios for 2-Hydroxy-1,3-thiazole-5-carbaldehyde (CAS 1489487-02-6)


Synthesis of Selective HIF Prolyl Hydroxylase Inhibitors

2-Hydroxy-1,3-thiazole-5-carbaldehyde serves as the core scaffold for developing potent and selective inhibitors of the PHD2 enzyme, a key regulator of the hypoxia-inducible factor (HIF) pathway [1]. Medicinal chemistry teams can leverage this building block to construct focused libraries of N-hydroxythiazole derivatives, with structure-guided optimization enabling the achievement of high selectivity over other 2OG oxygenases (e.g., >25-fold for FIH, >100-fold for aspartate/asparagine-β-hydroxylase) [2]. This is particularly valuable for programs targeting anemia, ischemic diseases, or metabolic disorders where modulation of HIF signaling is therapeutically relevant [3].

Construction of Chalcone Analogs and α,β-Unsaturated Ketones

The 5-carbaldehyde group of this compound undergoes efficient Knoevenagel condensation with active methylene compounds to yield α,β-unsaturated ketones (chalcone analogs) of the thiazole series [1]. These products are valuable intermediates for the synthesis of biologically active heterocycles, including pyrazolines, isoxazoles, and pyrimidines, which are widely explored for anticancer, anti-inflammatory, and antimicrobial properties [2]. The dual functionality of the parent compound allows for subsequent derivatization at the 2-hydroxyl position, enabling the generation of diverse compound libraries [3].

Preparation of Thiazole-5-carboxylic Acid Derivatives for Metal-Organic Frameworks

Oxidation of the aldehyde group in 2-Hydroxy-1,3-thiazole-5-carbaldehyde provides 2-Hydroxy-1,3-thiazole-5-carboxylic acid, a potential ligand for metal-organic frameworks (MOFs) and coordination polymers [1]. The presence of both a carboxylic acid and a hydroxyl-thiazole moiety enables multidentate binding to metal centers, a property exploited in the design of functional materials for gas storage, catalysis, and sensing applications [2]. This oxidation pathway offers a straightforward entry into thiazole-based MOF building blocks that are not readily accessible from other regioisomers [3].

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